1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol

Physicochemical profiling partition coefficient drug-likeness

Researchers synthesizing authentic clenbuterol metabolite standards require the correct regioisomeric intermediate. This β-amino alcohol delivers exact connectivity for reliable analytical reference material production. Key attributes: XLogP3 -0.3, 3 HBD/3 HBA for hydrogen-bonding studies; orthogonal reactivity-selective N-functionalization via secondary amine and benzylic alcohol oxidation; Eye Damage Category 1-mandates PPE. Supplied at ≥95% purity with full characterization.

Molecular Formula C10H14ClNO2
Molecular Weight 215.67
CAS No. 1178638-18-0
Cat. No. B3033778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol
CAS1178638-18-0
Molecular FormulaC10H14ClNO2
Molecular Weight215.67
Structural Identifiers
SMILESC1=CC(=CC=C1C(CNCCO)O)Cl
InChIInChI=1S/C10H14ClNO2/c11-9-3-1-8(2-4-9)10(14)7-12-5-6-13/h1-4,10,12-14H,5-7H2
InChIKeyDRPIUSUTOSZVTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 1178638-18-0 Sourcing and Physicochemical Overview


1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol (CAS 1178638-18-0) is a synthetic β-amino alcohol with the molecular formula C₁₀H₁₄ClNO₂ and a molecular weight of 215.67 g/mol [1]. It contains a para-chlorophenyl ring, a secondary amine linker, and two hydroxyl groups (one benzylic, one terminal), classifying it as a substituted ethanolamine. The compound is listed in the European Chemicals Agency (ECHA) inventory under EC number 155-568-3 and is classified for acute toxicity (Category 4), skin irritation (Category 2), eye damage (Category 1), and specific target organ toxicity upon single exposure (Category 3) [1]. It is commercially available from specialty chemical suppliers at ≥95% purity, primarily for research and development purposes .

Why Structural Analogs Cannot Replace CAS 1178638-18-0


Within the β-amino alcohol family, subtle structural differences translate into measurable variations in lipophilicity, hydrogen-bonding capacity, and synthetic tractability. The target compound's unique combination of a para-chloro substituent and two hydroxyl groups yields a computed XLogP3 of -0.3, which is substantially lower than the non-chlorinated analog 2-[(2-hydroxyethyl)amino]-1-phenylethanol (XLogP3 of +0.0) and the regioisomeric 2-[(4-chlorophenyl)amino]ethanol (XLogP3 of +1.4) [1]. This difference in partition coefficient directly impacts chromatographic retention, solvent extraction efficiency, and in vitro assay behavior [2]. The secondary amine bridge, as opposed to the primary amine in 2-amino-1-(4-chlorophenyl)ethanol, provides distinct nucleophilicity and protonation states at physiological pH, which influence both reactivity in conjugate formation and interaction with biological targets [3]. These physicochemical divergences are compounded by differing hazard profiles—the target compound carries an Eye Damage Category 1 classification, mandating specific handling protocols not universally required for its close analogs [4].

Quantitative Differentiation of CAS 1178638-18-0 vs. Analogs


Lipophilicity Differential Against Structural Analogs

The target compound exhibits a computed XLogP3 of -0.3, compared to +0.0 for 2-[(2-hydroxyethyl)amino]-1-phenylethanol (CAS 4397-15-3, non-chlorinated analog) and +1.4 for 2-[(4-chlorophenyl)amino]ethanol (CAS 2933-81-5, regioisomeric analog) [1][2]. The presence of the para-chloro group increases lipophilicity relative to the non-chlorinated analog by 0.3 log units (a ~2-fold difference in partition coefficient), while the additional benzylic hydroxyl and altered amine connectivity decrease lipophilicity by 1.7 log units relative to the regioisomer (a ~50-fold difference in partition coefficient) [3].

Physicochemical profiling partition coefficient drug-likeness

Hydrogen Bond Donor and Acceptor Advantage

The target compound has three hydrogen bond donors (HBD: 3), compared to only two for both 2-amino-1-(4-chlorophenyl)ethanol (CAS 41870-82-0) and 2-[(4-chlorophenyl)amino]ethanol (CAS 2933-81-5) [1][2][3]. The target also possesses three hydrogen bond acceptors (HBA: 3), matching the non-chlorinated analog (CAS 4397-15-3, HBA: 3) but exceeding the primary amine analog (HBA: 2) and the regioisomer (HBA: 2) [1][2][3]. The simultaneous increase in both HBD and HBA counts provides a wider range of potential intermolecular hydrogen-bonding geometries, offering greater flexibility in co-crystal design and influencing solubility in protic solvents.

Hydrogen bonding crystal engineering solubility

Conformational Flexibility vs. Rigid Analogs

With five rotatable bonds, the target compound is more conformationally flexible than 2-amino-1-(4-chlorophenyl)ethanol (CAS 41870-82-0, two rotatable bonds) and 2-[(4-chlorophenyl)amino]ethanol (CAS 2933-81-5, three rotatable bonds) [1][2][3]. The extra rotational degrees of freedom arise from the hydroxyethyl extension on the secondary amine, which adds two additional rotatable bonds compared to the primary amine analog. The increased flexibility may translate into a higher entropic penalty upon binding to rigid targets; however, it simultaneously broadens the conformational sampling space for induced-fit interactions.

Conformational analysis molecular flexibility target engagement

Eye Damage Hazard and Handling Implications

The target compound is classified under GHS as Eye Damage Category 1 (H318: Causes serious eye damage), Skin Irritation Category 2 (H315), Acute Toxicity Category 4 (H302), and STOT SE Category 3 (H335) [1]. In contrast, the non-chlorinated analog 2-[(2-hydroxyethyl)amino]-1-phenylethanol (CAS 4397-15-3) does not carry the Eye Damage Category 1 classification in available ECHA notifications. This means that procurement and use of the target compound in jurisdictions adhering to GHS/CLP regulations may require additional personal protective equipment (sealed goggles rather than safety glasses), specialized storage, and formal risk assessment documentation, all of which have demonstrable operational cost and compliance implications.

Safety hazard classification laboratory handling

Commercial Availability and Pricing Benchmark

At the time of data retrieval, the target compound (≥95% purity) is listed at €1,277.00 per gram from one European specialty supplier, with 100 mg available at €449.00 , and at a comparable bulk price from a U.S. supplier (AKSci, ≥95%) . In contrast, the non-chlorinated analog (CAS 4397-15-3, 97% purity) is listed at €104.00 per 100 mg—a 4.3-fold lower unit price . The regioisomeric 2-[(4-chlorophenyl)amino]ethanol (CAS 2933-81-5) is a commodity chemical with substantially lower pricing. The target compound's premium cost reflects its more specialized synthetic route (requiring reductive amination of 4-chlorobenzaldehyde with 2-aminoethanol followed by selective reduction), higher regulatory burden due to hazard classification, and lower production volumes.

Sourcing procurement building blocks

Key Intermediate for Clenbuterol Synthesis

The target compound is identified in chemical supplier documentation as a key intermediate for the synthesis of clenbuterol, a β2-adrenergic receptor agonist . This synthetic role exploits the secondary amine as a nucleophilic handle for further N-alkylation with tert-butylamine precursors, while the benzylic alcohol serves as a point of retention or further derivatization. The non-chlorinated analog (CAS 4397-15-3) cannot serve as a direct clenbuterol intermediate because it lacks the para-chloro substituent required in the final pharmacophore [1]. The regioisomeric 2-[(4-chlorophenyl)amino]ethanol (CAS 2933-81-5) has the amine directly attached to the aromatic ring, rendering it unsuitable for the same N-alkylation pathway. The target compound's specific substitution pattern is therefore structurally required—not merely preferred—for this established synthetic route.

Synthetic intermediate clenbuterol beta-agonist

Application Scenarios for CAS 1178638-18-0


Clenbuterol and β2-Agonist Reference Standard Synthesis

The compound is structurally required as an intermediate for clenbuterol synthesis, where the para-chloro substituent, benzylic hydroxyl, and secondary amine must all be present in the correct connectivity [1]. Analytical reference laboratories and forensic toxicology groups procuring this intermediate ensure they can produce authentic clenbuterol metabolite and impurity standards. The target compound's Eye Damage Category 1 hazard classification necessitates appropriate engineering controls and PPE during synthetic operations [2].

Physicochemical SAR Probe for β-Amino Alcohols

With an XLogP3 of -0.3 and three hydrogen bond donors, the compound serves as a more hydrophilic and HBD-rich probe compared to the regioisomeric 2-[(4-chlorophenyl)amino]ethanol (XLogP3 +1.4, HBD = 2) [1]. Medicinal chemists designing focused libraries around the ethanolamine scaffold can use the target compound to explore the impact of increased polarity and hydrogen bonding on target affinity, while the non-chlorinated analog (XLogP3 0.0) provides an internal control for the contribution of the chloro substituent [2].

Derivatization via Amine Alkylation or Alcohol Oxidation

The five rotatable bonds and the distinct nucleophilicity of the secondary amine (versus the primary amine in CAS 41870-82-0) enable selective N-functionalization without competing reaction at the amine terminus [1]. The benzylic alcohol can be selectively oxidized to the corresponding ketone, providing access to 1-(4-chlorophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-one as a further intermediate [2]. This orthogonal reactivity profile is not available in the regioisomer (CAS 2933-81-5), where the amino group is directly attached to the aromatic ring and the hydroxyl is positioned on the ethyl linker rather than the benzylic carbon.

Co-Crystal Engineering Exploiting Hydrogen Bond Donor Capacity

With three HBD and three HBA sites, the target compound offers a richer hydrogen-bonding topology than any single comparator with only two HBD sites [1]. Pharmaceutical co-crystal screening programs can leverage this expanded interaction network to engineer solid forms with improved solubility or stability. The relatively low XLogP3 also favors solubility in aqueous and polar organic media, facilitating solution-based co-crystallization screens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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